N-(1,3-benzodioxol-5-yl)-2,2-diphenylacetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2,2-diphenylacetamide is an organic compound characterized by its unique structure, which includes a benzodioxole ring fused to a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2,2-diphenylacetamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Acylation Reaction: The benzodioxole intermediate is then subjected to an acylation reaction with diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(1,3-benzodioxol-5-yl)-2,2-diphenylacetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzodioxol-5-yl)-2,2-diphenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Medicine
In medicine, derivatives of this compound have shown promise as anti-inflammatory and analgesic agents. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with active sites through hydrogen bonding and π-π interactions, while the diphenylacetamide moiety can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: Similar structure but with a trifluoromethyl group, which can alter its reactivity and biological activity.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole ring but differ in their heteroaryl substitutions, leading to varied biological activities.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2,2-diphenylacetamide is unique due to its combination of the benzodioxole ring and diphenylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C21H17NO3 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H17NO3/c23-21(22-17-11-12-18-19(13-17)25-14-24-18)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,20H,14H2,(H,22,23) |
InChI Key |
QYOWFXVBLDGRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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